Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzofuran moiety, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the applications of benzofuran derivatives in key therapeutic areas, with a focus on their anticancer, antimicrobial, and neuroprotective activities. We will delve into the mechanistic underpinnings of their biological effects, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and fostering the development of novel benzofuran-based therapeutics.
Introduction: The Versatility of the Benzofuran Core
Benzofuran and its derivatives are ubiquitously found in nature and have been the subject of extensive synthetic exploration.[1] The rigid, planar structure of the benzofuran ring system, combined with its capacity for diverse substitutions, allows for precise modulation of its physicochemical properties and biological activities.[2] This inherent versatility has led to the development of numerous benzofuran-containing compounds with a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antiviral, and antioxidant properties.[1] This guide will focus on three major areas where benzofurans have shown exceptional promise: oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Applications of Benzofuran Derivatives
Benzofuran-based compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]
Mechanism of Action: Targeting the Machinery of Cell Division and Signaling
A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the inhibition of tubulin polymerization .[5][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[7] By binding to the colchicine site on β-tubulin, certain benzofuran derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]
Another key target for anticancer benzofuran derivatives is the mTOR (mammalian target of rapamycin) signaling pathway .[9] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[10][11] Dysregulation of the mTOR pathway is a common feature in many cancers. Benzofuran-based mTOR inhibitors have been shown to effectively block both mTORC1 and mTORC2 signaling, leading to the suppression of tumor growth.[9]
Furthermore, benzofuran scaffolds have been incorporated into inhibitors of other crucial kinases involved in cancer progression, such as Aurora B kinase and cyclin-dependent kinases (CDKs) .[12][13]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the design of potent anticancer benzofuran derivatives. For tubulin inhibitors, the substitution pattern on both the benzofuran core and the appended aromatic rings is critical for activity. For instance, a 2-(3',4',5'-trimethoxybenzoyl) group is a common feature in potent tubulin inhibitors, and the addition of a methyl group at the C-3 position of the benzofuran ring often enhances activity.[6] For mTOR inhibitors, hybridization of the benzofuran scaffold with other heterocyclic moieties, such as piperazine, has been shown to yield potent dual mTORC1/Akt inhibitors.[14]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative benzofuran derivatives against various cancer cell lines.
| Compound ID | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1c | Not Specified | K562 (Leukemia) | 20 | [15] |
| Compound 1e | Not Specified | K562 (Leukemia) | 30 | [15] |
| Compound 2d | Not Specified | K562 (Leukemia) | 35 | [15] |
| Compound 3a | Not Specified | K562 (Leukemia) | 80 | [15] |
| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36) | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.06 | [16] |
| (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (26) | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.08 | [16] |
| Hybrid 16 | Benzofuran-N-Aryl Piperazine Hybrid | A549 (Lung) | 0.12 | [4] |
| Compound 5 (Fluorinated) | uPA Inhibitor | Not Specified | 0.43 | [17] |
| Compound 3 (Halogenated) | Not Specified | HeLa (Cervical) | 1.136 | [4] |
| Compound 14c | GSK3β Inhibitor | HCT116 (Colon) | 3.27 | [18] |
| Compound 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | [19] |
Experimental Protocols
This protocol is adapted from the work of Romagnoli et al.[6]
-
Step 1: Synthesis of 2-hydroxy-4-ethoxyacetophenone. To a solution of resorcinol in dry ether, add acetyl chloride and anhydrous zinc chloride. Reflux the mixture for 2 hours. After cooling, pour the reaction mixture into ice-water and extract with ether. The ether layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.
-
Step 2: Synthesis of 2-hydroxy-4-ethoxy-α-chloroacetophenone. To a solution of 2-hydroxy-4-ethoxyacetophenone in chloroform, add sulfuryl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. The solvent is then removed under reduced pressure to yield the α-chloro derivative.
-
Step 3: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan. A mixture of 2-hydroxy-4-ethoxy-α-chloroacetophenone, 3,4,5-trimethoxybenzoic acid, and potassium carbonate in anhydrous acetone is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the final product.
This protocol is a generalized procedure based on established methods.[16]
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test benzofuran compound dissolved in DMSO
-
Paclitaxel (positive control) and Colchicine (positive control)
-
96-well microplate reader with temperature control and absorbance measurement at 340 nm.
-
Procedure:
-
Prepare a solution of tubulin in polymerization buffer.
-
Add the test benzofuran compound at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and positive controls (paclitaxel and colchicine).
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37 °C.
-
The inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the test compound to the vehicle control.
Visualization of Key Pathways
// Nodes
Growth_Factors [label="Growth Factors", fillcolor="#F1F3F4"];
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"];
PI3K [label="PI3K", fillcolor="#F1F3F4"];
PIP2 [label="PIP2", fillcolor="#F1F3F4"];
PIP3 [label="PIP3", fillcolor="#F1F3F4"];
PDK1 [label="PDK1", fillcolor="#F1F3F4"];
Akt [label="Akt", fillcolor="#F1F3F4"];
TSC_Complex [label="TSC1/TSC2\nComplex", fillcolor="#F1F3F4"];
Rheb_GDP [label="Rheb-GDP", fillcolor="#F1F3F4"];
Rheb_GTP [label="Rheb-GTP", fillcolor="#F1F3F4"];
mTORC1 [label="mTORC1", fillcolor="#FBBC05"];
S6K1 [label="p70S6K1", fillcolor="#F1F3F4"];
fourE_BP1 [label="4E-BP1", fillcolor="#F1F3F4"];
Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
Benzofuran_Inhibitor [label="Benzofuran-based\nmTOR Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Growth_Factors -> RTK;
RTK -> PI3K;
PI3K -> PIP3 [label="PIP2 to PIP3"];
PIP3 -> PDK1;
PDK1 -> Akt;
Akt -> TSC_Complex [arrowhead=tee];
TSC_Complex -> Rheb_GTP [label="GTP Hydrolysis", arrowhead=tee];
Rheb_GDP -> Rheb_GTP;
Rheb_GTP -> mTORC1;
mTORC1 -> S6K1;
mTORC1 -> fourE_BP1 [arrowhead=tee];
S6K1 -> Protein_Synthesis;
fourE_BP1 -> Protein_Synthesis [label="Inhibition lifted"];
Benzofuran_Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
}
Caption: mTOR signaling pathway and the inhibitory action of benzofuran derivatives.
// Nodes
Tubulin_Dimers [label="αβ-Tubulin Dimers\n(GTP-bound)", shape=ellipse];
Polymerization [label="Polymerization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Growing_Microtubule [label="Growing Microtubule\n(GTP-cap)", shape=record, label=" | GTP-Tubulin | "];
Catastrophe [label="Catastrophe", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Shrinking_Microtubule [label="Shrinking Microtubule\n(GDP-tubulin)", shape=record, label=" | GDP-Tubulin | "];
Rescue [label="Rescue", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Benzofuran_Inhibitor [label="Benzofuran\nTubulin Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Tubulin_Dimers -> Polymerization;
Polymerization -> Growing_Microtubule;
Growing_Microtubule -> Catastrophe;
Catastrophe -> Shrinking_Microtubule;
Shrinking_Microtubule -> Rescue;
Rescue -> Growing_Microtubule;
Benzofuran_Inhibitor -> Polymerization [arrowhead=tee, style=dashed, penwidth=2, color="#EA4335"];
}
Caption: Dynamic instability of microtubules and its inhibition by benzofurans.
Antimicrobial Applications of Benzofuran Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.[13][20]
Mechanism of Action: Disrupting Essential Bacterial Processes
A key bacterial enzyme targeted by benzofuran derivatives is DNA gyrase .[21] This enzyme is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[22] By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, benzofuran compounds prevent DNA supercoiling, leading to bacterial cell death.[21] The absence of DNA gyrase in humans makes it an attractive and selective target for antibacterial drug development.[21]
Structure-Activity Relationship (SAR) Insights
For benzofuran-based DNA gyrase inhibitors, the hybridization of the benzofuran core with other heterocyclic moieties, such as pyrazole, has been shown to be a successful strategy for enhancing antibacterial activity.[21] The nature and position of substituents on the benzofuran and pyrazole rings significantly influence the inhibitory potency.[21] For instance, certain substitutions can enhance the binding affinity of the compound to the ATP-binding pocket of GyrB.[21]
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative benzofuran derivatives.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 1 | Salmonella typhimurium | 12.5 | [20] |
| Compound 1 | Escherichia coli | 25 | [20] |
| Compound 1 | Staphylococcus aureus | 12.5 | [20] |
| Compound 2 | Staphylococcus aureus | 25 | [20] |
| Compound 5 | Penicillium italicum | 12.5 | [20] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [20] |
| Compound 8e | Escherichia coli | 32 | [13] |
| Compound 8e | Bacillus subtilis | 125 | [13] |
| Compound 8e | Staphylococcus aureus | 32 | [13] |
| Compound 8e | Salmonella enteritidis | 32 | [13] |
| Compound 9 | E. coli (DNA Gyrase B IC50) | 9.80 (µM) | [21] |
Experimental Protocols
This protocol is a generalized representation based on synthetic strategies for similar compounds.[21]
-
Step 1: Vilsmeier-Haack formylation of a substituted acetophenone. The starting acetophenone is treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group.
-
Step 2: Synthesis of the pyrazole ring. The formylated acetophenone is then reacted with hydrazine hydrate to form the pyrazole ring.
-
Step 3: Synthesis of the benzofuran moiety. A suitable salicylaldehyde derivative is reacted with an α-halo ketone in the presence of a base (e.g., K₂CO₃) to construct the benzofuran core.
-
Step 4: Coupling of the benzofuran and pyrazole moieties. The final step involves the coupling of the benzofuran and pyrazole fragments, often through the formation of a hydrazone or other suitable linker.
This protocol is based on the method described by Inspiralis.
-
Reagents and Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (containing ATP)
-
Test benzofuran compound dissolved in DMSO
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
Procedure:
-
On ice, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
The inhibition of DNA gyrase supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control.
Visualization of Key Mechanisms
// Nodes
Relaxed_DNA [label="Relaxed Circular DNA", fillcolor="#F1F3F4"];
Gyrase_Binding [label="DNA Gyrase Binds\nto G-segment", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
DNA_Wrapping [label="DNA Wraps Around Gyrase", fillcolor="#F1F3F4"];
T_Segment_Capture [label="T-segment Captured", fillcolor="#F1F3F4"];
G_Segment_Cleavage [label="G-segment Cleavage\n(ATP-dependent)", shape=diamond, fillcolor="#FBBC05"];
T_Segment_Passage [label="T-segment Passes\nThrough Break", fillcolor="#F1F3F4"];
G_Segment_Ligation [label="G-segment Ligation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Supercoiled_DNA [label="Negatively Supercoiled DNA", fillcolor="#F1F3F4"];
Benzofuran_Inhibitor [label="Benzofuran-based\nDNA Gyrase Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Relaxed_DNA -> Gyrase_Binding;
Gyrase_Binding -> DNA_Wrapping;
DNA_Wrapping -> T_Segment_Capture;
T_Segment_Capture -> G_Segment_Cleavage;
G_Segment_Cleavage -> T_Segment_Passage;
T_Segment_Passage -> G_Segment_Ligation;
G_Segment_Ligation -> Supercoiled_DNA;
Benzofuran_Inhibitor -> G_Segment_Cleavage [arrowhead=tee, style=dashed, penwidth=2, color="#EA4335", label="Inhibits ATP Hydrolysis"];
}
Caption: Mechanism of DNA gyrase and its inhibition by benzofuran derivatives.
Neuroprotective Applications of Benzofuran Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing public health challenge. Benzofuran derivatives have shown considerable promise as neuroprotective agents, acting through multiple mechanisms to protect neurons from damage and death.[9][22][23]
Mechanism of Action: A Multi-pronged Approach to Neuronal Protection
One of the key neuroprotective mechanisms of benzofuran derivatives is their ability to inhibit NMDA receptor-mediated excitotoxicity .[5] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, triggering a cascade of events that result in cell death. Certain benzofuran-2-carboxamide derivatives have been shown to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity.[5]
Benzofuran derivatives also exhibit potent antioxidant activity , scavenging reactive oxygen species (ROS) that contribute to oxidative stress, a major factor in neurodegeneration.[5]
Furthermore, specific benzofuran-type stilbenes have been found to modulate the metabotropic glutamate receptor 1 (mGluR1) , which is involved in neuronal signaling and has been implicated in both neuroprotection and analgesia.[14]
In the context of Alzheimer's disease, a significant area of research is the inhibition of β-amyloid (Aβ) peptide aggregation .[9] The accumulation of Aβ plaques is a hallmark of Alzheimer's pathology. Benzofuran scaffolds have been shown to be effective inhibitors of Aβ fibril formation.[9]
Structure-Activity Relationship (SAR) Insights
For neuroprotective benzofuran-2-carboxamide derivatives, SAR studies have indicated that substitutions on the phenyl ring of the carboxamide moiety are crucial for activity. For example, a methyl substitution at the R2 position and a hydroxyl group at the R3 position have been shown to be important for anti-excitotoxic effects.[5] In the case of benzofuran-type stilbenes, the isoprenyl group and the overall conformation of the molecule play a significant role in their interaction with mGluR1 and their resulting neuroprotective and analgesic activities.[14]
Quantitative Data on Neuroprotective Activity
The following table presents data on the neuroprotective effects of representative benzofuran derivatives.
| Compound ID | Neuroprotective Effect | Assay System | Activity | Reference |
| Compound 1f | Anti-excitotoxic | NMDA-induced toxicity in rat cortical neurons | Comparable to memantine at 30 µM | [5] |
| Compound 1j | Anti-excitotoxic & Antioxidant | NMDA-induced toxicity & DPPH radical scavenging | Marked anti-excitotoxic effects at 100 & 300 µM | [5] |
| Moracin O (5) | Neuroprotective | Glutamate-induced cell death in SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [14] |
| Moracin R (7) | Neuroprotective | Glutamate-induced cell death in SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [14] |
| Moracin P (8) | Neuroprotective | Glutamate-induced cell death in SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [14] |
Experimental Protocols
This protocol is a generalized representation based on the work of Kim et al.[5]
-
Step 1: Synthesis of methyl 7-methoxybenzofuran-2-carboxylate. 2-Hydroxy-3-methoxybenzaldehyde is reacted with diethyl bromomalonate in the presence of potassium carbonate in acetone under reflux to yield the desired ester.
-
Step 2: Hydrolysis to 7-methoxybenzofuran-2-carboxylic acid. The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.
-
Step 3: Amide coupling. The carboxylic acid is then coupled with a substituted aniline using a coupling agent such as EDC/HOBt in a suitable solvent like DMF to afford the final benzofuran-2-carboxamide derivative.
This protocol is a standard method for assessing Aβ aggregation.[23]
-
Reagents and Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test benzofuran compound dissolved in DMSO
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
-
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into PBS to the desired final concentration.
-
Add the test benzofuran compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the Aβ₁₋₄₂ solution to each well.
-
Incubate the plate at 37 °C with gentle shaking.
-
At various time points, add ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the vehicle control.
Conclusion and Future Perspectives
The benzofuran scaffold has unequivocally established its significance in medicinal chemistry, serving as a versatile and privileged core for the development of a wide range of therapeutic agents. This guide has highlighted the remarkable progress made in harnessing the potential of benzofuran derivatives as anticancer, antimicrobial, and neuroprotective agents. The elucidation of their mechanisms of action and the continuous refinement of structure-activity relationships are paving the way for the design of more potent and selective drug candidates.
Future research in this field will likely focus on several key areas:
-
Multi-target drug design: Developing single benzofuran-based molecules that can modulate multiple targets within a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.
-
Novel synthetic methodologies: The development of more efficient, cost-effective, and environmentally friendly synthetic routes to access diverse benzofuran libraries.
-
Advanced drug delivery systems: Utilizing nanotechnology and other advanced delivery platforms to improve the bioavailability and target specificity of benzofuran-based drugs.
-
Exploration of new therapeutic areas: Investigating the potential of benzofuran derivatives in other disease areas, such as metabolic disorders and rare diseases.
The continued exploration of the rich chemical space of benzofuran derivatives holds immense promise for the discovery of next-generation therapeutics that can address some of the most pressing challenges in human health.
References
- Caraci, F., et al. (2018). The mTOR pathway: a new therapeutic target in Alzheimer's disease. Current Neuropharmacology, 16(7), 996-1005.
- Dowling, R. J., et al. (2010). The tumor suppressor LKB1 is a master kinase that targets AMP-activated protein kinase and at least 13 other kinases. Journal of Biological Chemistry, 285(26), 19881-19885.
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1519-1525.
- BenchChem. (2025). A Comparative Guide to Benzofuran Derivatives in Anticancer Research. BenchChem.
- Abdelwahed, S., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Pharmaceuticals, 17(12), 1664.
- Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27958-27976.
- Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11481-11503.
- Wang, Y., et al. (2017).
- Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. Journal of medicinal chemistry, 54(20), 7116-7127.
- Chen, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(4), 1845-1856.
- Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 83, 239-247.
- Li, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. Oncology reports, 33(1), 35-42.
- Liu, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3634.
- Abdelwahed, S., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Pharmaceuticals, 17(12), 1664.
- Zhang, Y., et al. (2017).
- Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. Journal of medicinal chemistry, 54(20), 7116-7127.
- El-Sayed, N. F., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PloS one, 18(7), e0288981.
- Gholizadeh, M., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PloS one, 18(7), e0288981.
- González-Ramírez, J. E., et al. (2019). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in chemistry, 7, 68.
- Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11481-11503.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR).
- Al-Ostoot, F. H., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of advanced research, 34, 159-178.
- Romagnoli, R., et al. (2019). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 29(16), 2168-2172.
- TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL.
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
- Koca, M., et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. RSC Advances, 5(115), 95133-95151.
- Wikipedia. (n.d.). DNA gyrase.
- Romagnoli, R., et al. (2012). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry, 20(15), 4735-4745.
- BenchChem. (2025).
- Kamal, A., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(9), 4507-4512.
- Desai, N. C., et al. (2014). Microtubule polymerization dynamics. The Journal of cell biology, 204(1), 7-17.
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Maxwell, A. (1997). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 41(1), 1-7.
- Yu, K., et al. (2013). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular cancer therapeutics, 12(11), 2378-2388.
- Wikipedia. (n.d.). Microtubule.
- Collin, F., et al. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 702, 219-232.
- Collin, F., et al. (2011). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 702, 219-232.
- Kamal, A., et al. (2013). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 8(12), 1996-2007.
- Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11481-11503.
- ResearchGate. (n.d.). Does anyone have a protocol for mTORC1 kinase assay?
- Sanna, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.
Sources